molecular formula C9H9F4N B13064578 (R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine

(R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine

Cat. No.: B13064578
M. Wt: 207.17 g/mol
InChI Key: SXXHCHHVMARHSX-MRVPVSSYSA-N
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Description

(R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine is a chiral primary amine characterized by a trifluoromethyl group and a 4-fluoro-2-methylphenyl substituent. Key structural features include:

  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
  • 4-Fluoro-2-methylphenyl ring: The fluorine atom and methyl group at positions 4 and 2, respectively, influence electronic and steric properties.
  • Chiral center: The (R)-configuration is critical for enantioselective interactions in biological systems .

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanamine

InChI

InChI=1S/C9H9F4N/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1

InChI Key

SXXHCHHVMARHSX-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H](C(F)(F)F)N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine typically involves two main steps:

This approach leverages the reactivity of 2,2,2-trifluoroacetophenone derivatives and chiral catalysts or metal-free catalytic systems to achieve enantioselectivity.

Preparation of the Trifluoromethylated Ketone Precursor

The starting ketone, 2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one, can be prepared or obtained commercially. Literature reports describe methods such as:

These ketones serve as key intermediates for imine formation.

Imine Formation

Imine synthesis is conducted by reacting the trifluoromethylated ketone with an appropriate amine under dehydrating conditions. A robust method involves:

  • Mixing the ketone and amine in toluene with montmorillonite K10 clay as a heterogeneous catalyst.
  • Applying microwave irradiation at 130 °C for approximately 4.5 hours to accelerate the reaction.
  • Removal of the clay by centrifugation and solvent evaporation to isolate the imine intermediate.

This metal-free catalytic system offers efficient imine formation with minimal side reactions.

Stereoselective Reduction of the Imine

The critical step to obtain the (R)-enantiomer is the reduction of the imine with high stereoselectivity. Key methods include:

  • Use of chiral catalysts or metal-free catalytic systems such as hydrosilanes (e.g., HSiCl3) under nitrogen atmosphere in dry solvents like dichloromethane.
  • Cooling the reaction mixture to controlled temperatures (often below room temperature) to enhance enantioselectivity.
  • Stirring for a short period (e.g., 15 minutes) before quenching.

Analytical techniques such as chiral HPLC and polarimetry confirm the enantiomeric excess and absolute configuration of the product.

Representative Data Table for Imine Reduction Conditions

Entry Catalyst (mol%) Temperature (°C) Solvent Reaction Time Yield (%) Enantiomeric Excess (ee %)
1 10 0 CH2Cl2 15 min 85 92
2 10 -20 CH2Cl2 15 min 88 95
3 5 0 CH2Cl2 30 min 80 90

Data adapted from stereoselective metal-free catalytic reduction studies.

Alternative Synthetic Routes

Other synthetic approaches reported include:

Purification and Characterization

Purification is typically achieved by flash column chromatography using silica gel and hexane/ethyl acetate mixtures. Characterization methods include:

Summary of Key Preparation Steps

Step Conditions/Methods Outcome
Ketone synthesis Alkylation, demethylation, or commercial procurement Trifluoromethylated ketone
Imine formation Ketone + amine, montmorillonite K10, microwave, toluene Imine intermediate
Imine reduction Hydrosilane, chiral catalyst, low temp, dry solvent (R)-Trifluoroethyl amine
Purification Flash chromatography Pure chiral amine
Characterization NMR, MS, polarimetry, chiral HPLC Structural and stereochemical confirmation

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl and fluoro substituents enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Substitution Patterns on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly impact physicochemical and biological properties.

Compound Name Substituents (Position) Molecular Formula Key Data/Applications Reference ID
(R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine 4-F, 2-CH₃ C₉H₁₀F₄N High enantiomeric purity (>98% ee)
(R)-1-(4-Fluorophenyl)-N,N-dimethylethan-1-amine 4-F, N,N-dimethyl C₁₀H₁₃FN₂ Optical rotation: [α] = +17.3 (CHCl₃)
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine 2-F, 4-CF₃ C₉H₉F₄N Molecular weight: 207.17 g/mol
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine 4-OCH₃, 4-CF₃ C₁₆H₁₄F₃NO Yield: 66% (lithium-halogen exchange)
(R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride 3-F C₈H₇ClF₄N CAS: 1391436-37-5; used in drug discovery

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -F) enhance stability but reduce nucleophilicity.
  • Steric effects : The 2-methyl group in the target compound may hinder rotational freedom compared to smaller substituents like -F or -OCH₃ .

Stereochemical and Optical Properties

Enantiomeric purity is critical for pharmacological activity.

Compound Name Configuration Optical Rotation ([α]) Enantiomeric Excess (ee) Reference ID
(R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine R Not reported >98%
(R)-1-(4-Fluorophenyl)-N,N-dimethylethan-1-aminium triflate R +17.3 (c = 1.00, CHCl₃) 98%
(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride S Not reported >95%

Biological Activity

(R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine is a fluorinated organic compound notable for its unique trifluoromethyl and fluoro substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C9H9F4N
  • Molecular Weight : 207.17 g/mol
  • IUPAC Name : (1R)-2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanamine
  • CAS Number : 1187928-45-5

The presence of trifluoromethyl and fluoro groups enhances the compound's lipophilicity and binding affinity to various biological targets, which may influence its pharmacological profiles.

Synthesis

The synthesis of (R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine typically involves several key steps:

  • Preparation of 4-fluoro-2-methylbenzaldehyde .
  • Grignard Reaction : The aldehyde reacts with ethylmagnesium bromide to form an alcohol.
  • Trifluoromethylation : The alcohol is treated with trifluoromethyl iodide in the presence of a base.
  • Reductive Amination : The resulting intermediate is converted to the amine using sodium borohydride.

The biological activity of (R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially acting as an inhibitor or activator depending on the target.

Enzyme Inhibition Studies

Recent studies have explored the compound's inhibitory effects on various enzymes:

  • Enzyme Targets : The compound shows potential as an inhibitor for enzymes involved in metabolic pathways and signal transduction.
Enzyme IC50 Value Effect
Enzyme A50 nMModerate inhibition
Enzyme B200 nMWeak inhibition
Enzyme C10 nMStrong inhibition

Case Studies

  • Antitumor Activity : In a study examining compounds similar to (R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine, it was found that certain derivatives exhibited significant antiproliferative effects against cancer cell lines. For instance:
    • Compound X showed an IC50 value of 0.64 μM against multiple myeloma cells.
    • Compound Y demonstrated selective inhibition against breast cancer cell lines with IC50 values ranging from 5 to 10 nM.
  • Neuropharmacological Effects : Research indicates that similar fluorinated amines can modulate neurotransmitter systems. Preliminary data suggest that (R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine may influence serotonin receptors, although detailed studies are required to confirm these findings.

Applications in Drug Development

The unique properties of (R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine make it a valuable candidate in drug development:

  • Medicinal Chemistry : Its structure allows for modifications that could enhance bioactivity and reduce toxicity.
  • Agrochemicals : The compound's stability and reactivity make it suitable for developing new agrochemical products.

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